Bis(chloromethyl)dimethylsilane

Catalog No.
S662351
CAS No.
2917-46-6
M.F
C4H10Cl2Si
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(chloromethyl)dimethylsilane

CAS Number

2917-46-6

Product Name

Bis(chloromethyl)dimethylsilane

IUPAC Name

bis(chloromethyl)-dimethylsilane

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3

InChI Key

TVRFAOJPBXYIRM-UHFFFAOYSA-N

SMILES

C[Si](C)(CCl)CCl

Canonical SMILES

C[Si](C)(CCl)CCl

The exact mass of the compound Bis(chloromethyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(chloromethyl)dimethylsilane is a bifunctional organosilicon reagent characterized by two reactive chloromethyl groups flanking a sterically accessible dimethylsilane core. Unlike conventional chlorosilanes that feature highly moisture-sensitive silicon-chlorine (Si-Cl) bonds, this compound possesses carbon-chlorine (C-Cl) bonds, rendering the silicon center hydrolytically stable while allowing nucleophilic substitution at the methylene carbons. With a boiling point of 159–165 °C and a density of 1.075 g/mL, it is easily handled as a liquid in standard industrial setups. In procurement and material design, it is primarily sourced as a critical building block for siloxane-free polycarbosilanes, cyclic organosilanes, and robust cross-linked networks where hydrolytic resilience and thermal stability are paramount [1].

Substituting Bis(chloromethyl)dimethylsilane with more common organosilicon precursors fundamentally alters the reaction trajectory and the final material properties. Using dichlorodimethylsilane as a substitute shifts the reactive site from the carbon to the silicon atom, resulting in the formation of Si-O-C or Si-O-Si (siloxane) linkages that are highly susceptible to hydrolysis in aqueous environments. Conversely, attempting to use (chloromethyl)trimethylsilane provides only a single reactive site, causing immediate chain termination rather than the required chain propagation or cross-linking. Furthermore, utilizing bis(chloromethyl)tetramethyldisiloxane introduces a flexible but chemically vulnerable siloxane linkage into the backbone, compromising the enhanced thermal and chemical resistance expected from pure polycarbosilane architectures[1].

Hydrolytic Stability in Aqueous Copolymer Applications

When synthesizing stationary phases for solid-phase microextraction (SPME) in aqueous environments, the choice of silane precursor dictates the chemical resilience of the coating. Copolymers synthesized using Bis(chloromethyl)dimethylsilane and ethylene glycol form a siloxane-free (Si-CH2-O-C) backbone. This structure demonstrates quantifiable stability in aqueous solutions, surviving 1 M NaOH and 0.5 M HCl flushes without degradation. In direct contrast, using dichlorodimethylsilane with the same diols yields silyl ethers (Si-O-C) that rapidly hydrolyze upon contact with water, leading to complete coating failure and loss of extraction reproducibility [1].

Evidence DimensionBackbone hydrolytic stability in aqueous conditions
Target Compound DataYields Si-CH2-O-C linkages (stable to 1 M NaOH / 0.5 M HCl aqueous flushes)
Comparator Or BaselineDichlorodimethylsilane yields Si-O-C linkages (rapidly hydrolyzes in water)
Quantified DifferenceComplete prevention of hydrolytic cleavage vs. rapid degradation
ConditionsNucleophilic substitution with diols followed by aqueous acid/base exposure

Procurement teams sourcing precursors for water-contact polymers, coatings, or SPME fibers must select this compound to prevent catastrophic hydrolytic failure of the final product.

Chain Propagation vs. Termination in Polymer Synthesis

The synthesis of linear polycarbosilanes and multidentate ligands requires precise bifunctionality. Bis(chloromethyl)dimethylsilane provides exactly two reactive C-Cl sites, enabling continuous chain extension or the formation of bis(mercaptomethyl)dimethylsilane ligands with up to 97% yield in substitution steps. If a buyer attempts to substitute this with the cheaper, more common (chloromethyl)trimethylsilane, the presence of only one reactive site strictly limits the reaction to end-capping. This fundamental stoichiometric difference means the monofunctional analog yields a molecular weight plateau corresponding to a single monomer addition, completely failing to form the desired macromolecular or cross-linked architectures [1].

Evidence DimensionReactive functionality for step-growth polymerization
Target Compound Data2 reactive sites (enables high-MW polymer propagation and bis-ligand formation)
Comparator Or Baseline(Chloromethyl)trimethylsilane (1 reactive site)
Quantified Difference100% chain propagation capability vs. 100% chain termination
ConditionsNucleophilic substitution with dithiols or diols

For materials scientists designing structural polymers or complex multidentate ligands, the strict bifunctionality of this compound is non-negotiable for achieving high molecular weights.

Thermal Stability of Derived Polymer Backbones

The thermal degradation profile of silicon-based polymers is heavily dependent on the precursor used. Polymers derived from Bis(chloromethyl)dimethylsilane feature a pure carbosilane (Si-C) backbone, which exhibits quantifiable thermal resistance. For instance, PEGDMS copolymers synthesized from this compound show primary thermal degradation peaks at elevated temperatures of 254.6 °C and 380.1 °C. In contrast, replacing this precursor with a siloxane-containing analog like 1,3-bis(chloromethyl)tetramethyldisiloxane introduces Si-O-Si bonds that are susceptible to thermally induced backbiting and depolymerization at lower temperatures, significantly reducing the operational thermal window of the resulting material [1].

Evidence DimensionThermal degradation onset of derived polymers
Target Compound DataSi-C backbone polymers exhibit degradation peaks up to 380.1 °C
Comparator Or BaselineSiloxane-backbone polymers (susceptible to lower-temperature thermal depolymerization)
Quantified DifferenceSignificant extension of the thermal stability window
ConditionsDifferential Scanning Calorimetry (DSC) of synthesized copolymers

Buyers sourcing materials for high-temperature coatings, aerospace resins, or advanced ceramics must prioritize this precursor to ensure the final polymer survives extreme thermal stress without depolymerizing.

Synthesis of Siloxane-Free SPME Fiber Coatings

Due to its ability to form hydrolytically stable Si-C bonds rather than vulnerable Si-O linkages, Bis(chloromethyl)dimethylsilane is a highly effective precursor for synthesizing polyethylene glycol-dimethylsilane (PEGDMS) copolymers. These siloxane-free coatings are critical for in-tube solid-phase microextraction (IT-SPME) of environmental contaminants from aqueous samples, where standard siloxane coatings would degrade [1].

Precursor for High-Performance Polycarbosilanes

The strict bifunctionality and carbon-centered reactivity of this compound make it an essential monomer for the synthesis of linear polycarbosilanes and cyclic disilacyclobutanes. These polymers are heavily utilized in the aerospace and defense sectors as preceramic polymers, which are pyrolyzed to form high-temperature silicon carbide (SiC) ceramics [2].

Design of Multidentate Ligands for Biomimetic Catalysis

In advanced inorganic chemistry, Bis(chloromethyl)dimethylsilane is a standard starting material for synthesizing bis(mercaptomethyl)dimethylsilane. This multidentate ligand is crucial for stabilizing iron carbonyl complexes used as structural models for the active site of [FeFe] hydrogenases, facilitating research into next-generation hydrogen production catalysts [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2917-46-6

Wikipedia

Bis(chloromethyl)dimethylsilane

Dates

Last modified: 08-15-2023

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